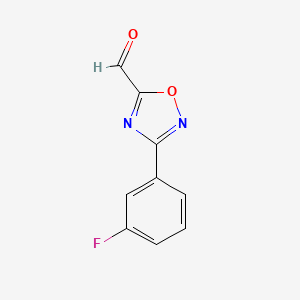

3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde

CAS No.:

Cat. No.: VC16488075

Molecular Formula: C9H5FN2O2

Molecular Weight: 192.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5FN2O2 |

|---|---|

| Molecular Weight | 192.15 g/mol |

| IUPAC Name | 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde |

| Standard InChI | InChI=1S/C9H5FN2O2/c10-7-3-1-2-6(4-7)9-11-8(5-13)14-12-9/h1-5H |

| Standard InChI Key | BMSRUUDSPGPAAF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)F)C2=NOC(=N2)C=O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure consists of a 1,2,4-oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom—with a 3-fluorophenyl substituent at position 3 and a carbaldehyde group (-CHO) at position 5. The fluorine atom’s electronegativity and the aldehyde’s reactivity contribute to its distinct physicochemical behavior. The molecular formula is CHFNO, with a molecular weight of 192.15 g/mol .

Spectroscopic and Crystallographic Data

While direct crystallographic data for 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde is limited, studies on analogous compounds provide insights. For example, the related 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid exhibits a near-coplanar arrangement between the benzene and oxadiazole rings, with a dihedral angle of 14.0° . Hydrogen bonding between carboxyl groups forms dimeric structures, a feature that may extend to the carbaldehyde derivative depending on substituent interactions .

Electronic and Reactivity Profiles

The electron-withdrawing fluorine atom enhances the electrophilicity of the oxadiazole ring, facilitating nucleophilic attacks at the carbaldehyde group. This reactivity underpins its utility in condensation and cycloaddition reactions, enabling the synthesis of diverse derivatives .

Synthesis and Optimization Strategies

Cyclization Reactions

The synthesis of 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde typically involves cyclization of precursor amidoximes or nitriles. A common route begins with the reaction of 3-fluorobenzonitrile with hydroxylamine to form an amidoxime intermediate, followed by cyclization with a carbonyl source under acidic or thermal conditions. For example:

Reaction Condition Optimization

Key parameters affecting yield and purity include:

-

Temperature: Cyclization proceeds optimally at 80–100°C.

-

Solvent: Polar aprotic solvents like DMF enhance solubility.

-

Catalysts: Lewis acids (e.g., ZnCl) accelerate ring closure.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes cyclization efficiency |

| Solvent Polarity | High (DMF, DMSO) | Improves intermediate solubility |

| Reaction Time | 4–6 hours | Balances completion vs. degradation |

Biological Activities and Mechanistic Insights

Anticancer Mechanisms

The compound’s ability to induce apoptosis and inhibit proliferation has been observed in cancer cell lines. In breast adenocarcinoma (MCF-7) and melanoma (A375) models, related oxadiazoles suppress survivin and Bcl-2 expression while upregulating pro-apoptotic Bax. The aldehyde group may form Schiff bases with lysine residues in histone deacetylases (HDACs), altering epigenetic regulation .

Anti-Inflammatory Action

Oxadiazoles inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory pathways. Molecular docking studies suggest that the fluorine atom stabilizes interactions with COX-2’s hydrophobic pocket.

Applications in Medicinal Chemistry and Materials Science

Drug Development

The carbaldehyde group serves as a handle for synthesizing hydrazones, imines, and thiosemicarbazones—scaffolds with enhanced bioactivity. For example:

Such derivatives have shown improved pharmacokinetic profiles in preclinical models .

Functional Materials

The compound’s conjugated π-system and electron-deficient oxadiazole ring make it a candidate for organic electronics. It has been explored as an electron-transport layer in OLEDs, achieving luminance efficiencies of 12–15 cd/A.

Comparative Analysis with Structural Analogues

The meta-fluorine configuration in 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde optimizes steric and electronic effects, balancing reactivity and target affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume